molecular formula C29H24ClN3O3 B2907298 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 331841-25-9

4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2907298
CAS No.: 331841-25-9
M. Wt: 497.98
InChI Key: BLOACAWQOLXPLL-UHFFFAOYSA-N
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Description

4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-2-methyl-4-phenylquinoline with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the oxobutanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds .

Scientific Research Applications

4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O3/c1-18-28(29(20-10-6-3-7-11-20)22-16-21(30)12-13-23(22)31-18)24-17-25(19-8-4-2-5-9-19)33(32-24)26(34)14-15-27(35)36/h2-13,16,25H,14-15,17H2,1H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOACAWQOLXPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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